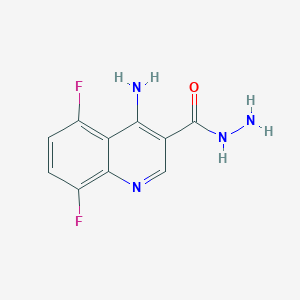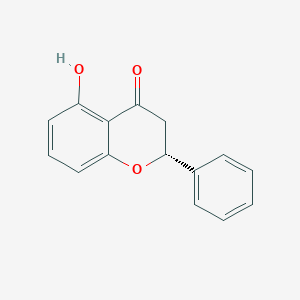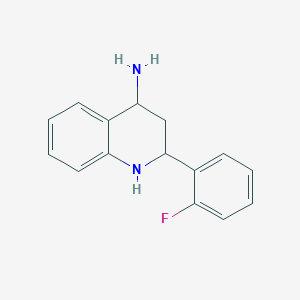![molecular formula C18H13N B11870517 3-Phenylpyrrolo[2,1-a]isoquinoline CAS No. 20958-78-5](/img/structure/B11870517.png)
3-Phenylpyrrolo[2,1-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpyrrolo[2,1-a]isoquinoline is a heterocyclic compound that features a fused pyrrolo and isoquinoline ring system with a phenyl group attached at the third position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrrolo[2,1-a]isoquinoline can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between isoquinoliniums and alkynes in the presence of potassium carbonate (K₂CO₃). This method is known for its versatility, ease of operation, and mild reaction conditions . Another method involves the reaction of isoquinoline with conjugated ketones, nitroalkenes, and nitriles under reflux or microwave irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of microwave irradiation and mild reaction conditions can facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylpyrrolo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
3-Phenylpyrrolo[2,1-a]isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential as an antiproliferative agent and topoisomerase inhibitor.
Mécanisme D'action
The mechanism of action of 3-Phenylpyrrolo[2,1-a]isoquinoline involves its interaction with molecular targets such as topoisomerases and P-glycoprotein. By inhibiting these targets, the compound can induce cytotoxicity in tumor cells and reverse multidrug resistance. Molecular docking studies have shown that the compound can bind to the active sites of these proteins, thereby disrupting their function .
Comparaison Avec Des Composés Similaires
Erythrina Alkaloids: Compounds with a pyrrolo[2,1-a]isoquinoline core, exhibiting various pharmacological properties such as hypotensive and anticonvulsive effects.
Uniqueness: 3-Phenylpyrrolo[2,1-a]isoquinoline stands out due to its specific substitution pattern and its potent activity against multidrug-resistant tumor cells. Its ability to inhibit topoisomerases and P-glycoprotein makes it a promising candidate for further development in cancer therapy .
Propriétés
Numéro CAS |
20958-78-5 |
|---|---|
Formule moléculaire |
C18H13N |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
3-phenylpyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H13N/c1-2-7-15(8-3-1)17-10-11-18-16-9-5-4-6-14(16)12-13-19(17)18/h1-13H |
Clé InChI |
UZQPFYCFSVHWSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C3N2C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)
![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)






![Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B11870494.png)


